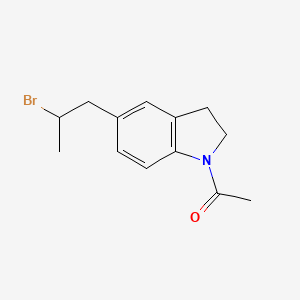
1-Acetyl-5-(2-bromopropyl)indoline
Cat. No. B8467998
Key on ui cas rn:
160968-93-4
M. Wt: 282.18 g/mol
InChI Key: VXMBWCZNFVIZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05387603
Procedure details


To a solution of 1-acetyl-5-(2-bromopropionyl)indoline (210 g) in trifluoroacetic acid (700 ml) was added triethylsilane (190 g) over a period of 30 minutes with stirring under ice cooling, the mixture was stirred for 30 minutes under ice cooling, and then for 1 hour at room temperature. After the reaction mixture was concentrated under reduced pressure, the residue was poured into water (2 l), and to the mixture was added hexane (500 ml) and stirred. The precipitates were collected by filtration, washed with hexane, and recrystallized from ethyl acetate-hexane to give 153 g of 1-acetyl-5-(2-bromopropyl)indoline melting at 124°-126° C.
Name
1-acetyl-5-(2-bromopropionyl)indoline
Quantity
210 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13](=O)[CH:14]([Br:16])[CH3:15])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH2:13][CH:14]([Br:16])[CH3:15])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
1-acetyl-5-(2-bromopropionyl)indoline
|
|
Quantity
|
210 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)C(C(C)Br)=O
|
|
Name
|
|
|
Quantity
|
190 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[SiH](CC)CC
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under ice cooling
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 minutes under ice cooling
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After the reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was poured into water (2 l)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the mixture was added hexane (500 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitates were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethyl acetate-hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)CC(C)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 153 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
